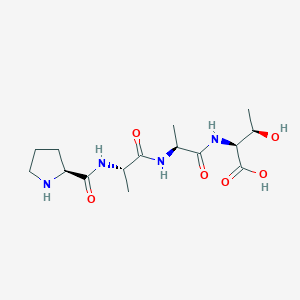
L-Prolyl-L-alanyl-L-alanyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-alanyl-L-alanyl-L-threonine: is a tetrapeptide composed of the amino acids proline, alanine, and threonine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine, biochemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Prolyl-L-alanyl-L-alanyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: L-Prolyl-L-alanyl-L-alanyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the threonine side chain.
Substitution: Replacing one amino acid with another to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Often carried out using oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Achieved through SPPS by incorporating different amino acids during synthesis.
Major Products:
Hydrolysis: Produces individual amino acids (proline, alanine, threonine).
Oxidation: Generates oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: L-Prolyl-L-alanyl-L-alanyl-L-threonine is used in studies of peptide chemistry, including investigations into peptide bond formation, stability, and reactivity.
Biology: In biological research, this peptide can serve as a model for studying protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine: Potential medical applications include the development of peptide-based drugs, where this compound or its derivatives may exhibit therapeutic properties such as antimicrobial or anti-inflammatory activities.
Industry: In industrial settings, peptides like this compound are used in the development of biomaterials, biosensors, and as components in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Prolyl-L-alanyl-L-alanyl-L-threonine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s structure and the context of its use.
Comparison with Similar Compounds
L-Alanyl-L-proline: A dipeptide with applications in studying peptide transport and metabolism.
L-Alanyl-L-glutamine: Used in dietary supplements and parenteral nutrition for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-histidine: Studied for its acid-base interaction equilibria and thermodynamic properties.
Uniqueness: L-Prolyl-L-alanyl-L-alanyl-L-threonine is unique due to its specific sequence and the presence of threonine, which can introduce additional functional groups for chemical modifications and interactions. This uniqueness can lead to distinct biological activities and applications compared to other peptides.
Properties
CAS No. |
798540-87-1 |
|---|---|
Molecular Formula |
C15H26N4O6 |
Molecular Weight |
358.39 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N4O6/c1-7(18-14(23)10-5-4-6-16-10)12(21)17-8(2)13(22)19-11(9(3)20)15(24)25/h7-11,16,20H,4-6H2,1-3H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t7-,8-,9+,10-,11-/m0/s1 |
InChI Key |
PXBBYLSLZXKJJE-HHKYUTTNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C1CCCN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-4-[2-(2-aminophenoxy)ethoxy]benzoate](/img/structure/B12519040.png)
![N-(1-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}-2-oxopyrimidin-4-yl)benzamide](/img/structure/B12519047.png)
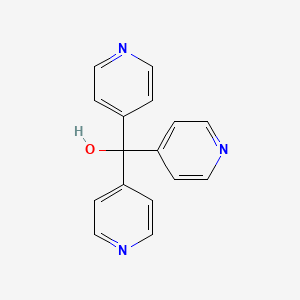
![Benzoic acid, 3-[3-(1,3-benzodioxol-5-yl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12519052.png)
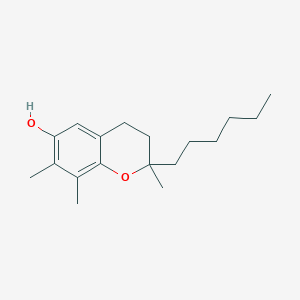
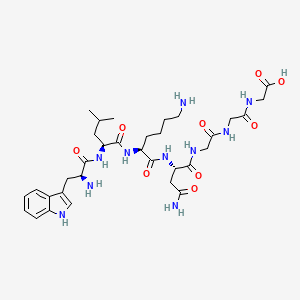

![3-Methylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B12519073.png)
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)
![2-(cyclobutylamino)-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B12519082.png)
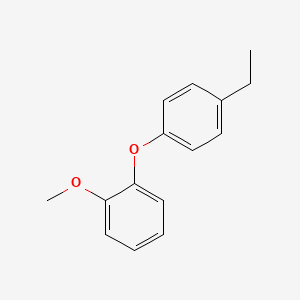

![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)

